molecular formula C29H21NO5 B12203237 (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12203237
M. Wt: 463.5 g/mol
InChI Key: XPPKHENHNZRPEN-IMRQLAEWSA-N
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Description

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a methoxybenzylidene group, and a diphenylcarbamate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium cyanoborohydride, trifluoroacetic acid, and dimethylformamide . The reaction conditions often require precise temperature control and the use of protective groups to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as recrystallization and microwave-assisted synthesis can be employed to enhance the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced benzofuran derivatives .

Scientific Research Applications

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is unique due to its combination of a benzofuran core, methoxybenzylidene group, and diphenylcarbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C29H21NO5

Molecular Weight

463.5 g/mol

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C29H21NO5/c1-33-23-14-12-20(13-15-23)18-27-28(31)25-17-16-24(19-26(25)35-27)34-29(32)30(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-19H,1H3/b27-18-

InChI Key

XPPKHENHNZRPEN-IMRQLAEWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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